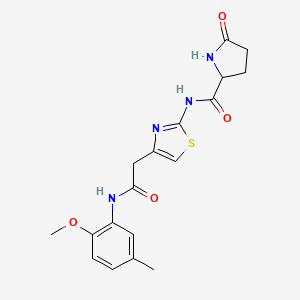

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide

Description

N-(4-(2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a synthetic small molecule characterized by a thiazole core linked to a pyrrolidone carboxamide moiety and a substituted phenyl group.

Properties

IUPAC Name |

N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-10-3-5-14(26-2)13(7-10)21-16(24)8-11-9-27-18(19-11)22-17(25)12-4-6-15(23)20-12/h3,5,7,9,12H,4,6,8H2,1-2H3,(H,20,23)(H,21,24)(H,19,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEJVAIWKMXAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Glutamic Acid Derivatives

5-Oxopyrrolidine (also known as pyrrolidinone) derivatives are typically synthesized via intramolecular cyclization of γ-aminobutyric acid (GABA) analogues. For example:

- Starting material : L-Glutamic acid is esterified to form dimethyl glutamate.

- Cyclization : Treatment with acetic anhydride at 120°C induces cyclodehydration, yielding 5-oxopyrrolidine-2-carboxylic acid methyl ester.

- Amidation : The ester undergoes aminolysis with aqueous ammonia or ammonium hydroxide to produce 5-oxopyrrolidine-2-carboxamide.

Key conditions :

Synthesis of 4-(2-((2-Methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-amine (Fragment B)

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole core is constructed using the Hantzsch thiazole synthesis, which involves:

- Reactants :

- α-Bromoacetophenone derivative: 2-Bromo-1-(2-methoxy-5-methylphenyl)ethan-1-one.

- Thiourea: Provides the sulfur and nitrogen atoms for the thiazole ring.

- Reaction : Heating under reflux in ethanol (78°C, 6 h) forms 4-(bromoacetyl)thiazol-2-amine.

- Substitution : The bromine atom is replaced with an amino group via nucleophilic substitution using ammonia in tetrahydrofuran (THF).

Optimization notes :

Introduction of the 2-Oxoethyl Side Chain

The 2-oxoethyl moiety is introduced via a two-step process:

- Alkylation : React 4-aminothiazole with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile (80°C, 12 h).

- Hydrolysis : Treat the ethyl ester with 6 M HCl to yield 2-(2-aminothiazol-4-yl)acetic acid.

Critical parameters :

- Alkylation temperature: 80°C prevents epimerization.

- Hydrolysis time: 8–12 h ensures complete ester conversion.

Coupling of Fragments A and B

Amide Bond Formation

The final step involves coupling Fragment A (5-oxopyrrolidine-2-carboxamide) and Fragment B using carbodiimide chemistry:

- Activation : Fragment B’s carboxylic acid group is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

- Coupling : Add Fragment A’s amine group under nitrogen atmosphere (25°C, 24 h).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Yield and Purity :

Alternative Synthetic Routes

One-Pot Multicomponent Reaction

A streamlined approach condenses multiple steps:

- Combine 2-methoxy-5-methylaniline, bromoacetylthiazole, and 5-oxopyrrolidine-2-carboxamide in DMF.

- Add triethylamine (Et₃N) as a base and heat at 90°C for 48 h.

Advantages :

Solid-Phase Synthesis

Adapting patented solid-phase methods:

- Immobilize 5-oxopyrrolidine-2-carboxylic acid on Wang resin.

- Perform sequential couplings with thiazole intermediates.

- Cleave from resin using trifluoroacetic acid (TFA).

Efficiency :

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Optimization Opportunities

Regioselectivity in Thiazole Formation

Competing side reactions during Hantzsch synthesis may yield 5-substituted thiazole isomers. Mitigation strategies include:

Amide Coupling Efficiency

Low yields in fragment coupling often stem from poor solubility. Solutions:

- Switch to polar aprotic solvents (e.g., DMF).

- Employ ultrasonic agitation to enhance mixing.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted amides or thiazoles.

Scientific Research Applications

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with two structurally related molecules, focusing on substituent effects and implications for activity or stability.

Structural and Functional Group Differences

Physicochemical and Pharmacokinetic Implications

- Target Compound: The 2-methoxy group may enhance aqueous solubility compared to non-polar substituents (e.g., cyclopropyl in ).

- Compound: The cyclopropylamino group enhances lipophilicity and metabolic stability due to its saturated, strained ring structure, which resists oxidative degradation.

Biological Activity

N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for further study in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is , and its molecular weight is approximately 378.47 g/mol. The compound features a thiazole ring, a pyrrolidine moiety, and an oxoethyl side chain, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.47 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have indicated that derivatives of 5-oxopyrrolidine, a structural component of the compound, exhibit significant anticancer properties. For instance, compounds structurally similar to this compound were tested against A549 human lung adenocarcinoma cells. The results showed a structure-dependent anticancer activity where specific substitutions enhanced cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells.

Key Findings:

- Compound Efficacy : Compounds with halogen substitutions (e.g., 4-chlorophenyl) demonstrated reduced viability of A549 cells to 64% compared to control.

- Cytotoxicity : The most potent derivatives exhibited significant cytotoxic effects on cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Antimicrobial Activity

The antimicrobial potential of this compound was also evaluated against multidrug-resistant pathogens. Studies highlighted the efficacy of similar 5-oxopyrrolidine derivatives against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Antimicrobial Testing Results:

- Pathogen Resistance : Compounds were effective against linezolid-resistant S. aureus, indicating potential for treating infections caused by resistant strains.

- Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the thiazole and pyrrolidine structures may disrupt bacterial cell wall synthesis or function.

Case Studies

-

Study on Anticancer Activity :

- Objective : To assess the anticancer properties of various 5-oxopyrrolidine derivatives.

- Methodology : A549 cells were treated with different concentrations of compounds for 24 hours, followed by MTT assays to determine cell viability.

- Results : Compound variations led to differing levels of cytotoxicity, with some achieving over 70% reduction in cell viability at optimal concentrations.

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the activity against multidrug-resistant E. coli and Pseudomonas aeruginosa.

- Methodology : Disk diffusion method was employed to measure inhibition zones.

- Results : Several derivatives showed significant inhibition against resistant strains, highlighting their potential as new antimicrobial agents.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the thiazole-pyrrolidone core of this compound?

- Methodological Answer : The thiazole ring can be synthesized via Hantzsch thiazole synthesis using α-halo ketones and thiourea derivatives under reflux in ethanol. Subsequent coupling with a pyrrolidone carboxamide moiety typically employs EDC/HOBt-mediated amidation in DMF at 0–25°C. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound, as detailed for analogous thiazole-acetamide derivatives .

Q. Which spectroscopic techniques are essential for structural validation?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹, pyrrolidone C=O at ~1720 cm⁻¹) and NH bending (~1550 cm⁻¹) .

- NMR : ¹H NMR resolves thiazole protons (δ 7.2–8.1 ppm), while ¹³C NMR confirms carboxamide (δ ~170 ppm) and pyrrolidone carbonyl (δ ~210 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., loss of methoxy group) .

Q. How can reaction yields be improved during the coupling of thiazole and pyrrolidine intermediates?

- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of thiazole to pyrrolidine) and use anhydrous DMF with molecular sieves to suppress hydrolysis. Catalytic DMAP (5 mol%) enhances amidation efficiency. Post-reaction, precipitate the product in ice-cold water and recrystallize from ethanol/water (4:1) for ≥70% yields, as demonstrated for structurally related acetamides .

Advanced Research Questions

Q. How to address contradictions in biological activity data between in vitro and cell-based assays?

- Methodological Answer :

- Solubility Testing : Use dynamic light scattering (DLS) to assess aggregation in PBS or DMEM. Poor solubility may explain false-negative cell-based results.

- Metabolite Profiling : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-MS to identify inactive metabolites .

- Dose-Response Refinement : Test logarithmic concentration ranges (1 nM–100 µM) to account for non-linear pharmacokinetics, as seen in thiazolo[3,2-a]pyrimidine analogs .

Q. What computational approaches predict the compound’s binding affinity for kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR PDB: 1M17) to model interactions. Prioritize residues forming hydrogen bonds with the pyrrolidone carbonyl .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of the ligand-receptor complex. Calculate binding free energy via MM-PBSA .

- SAR Analysis : Compare docking scores of analogs with varying substituents (e.g., methoxy vs. nitro groups) to identify critical pharmacophores .

Q. How to resolve ambiguities in NOESY spectra caused by rotational isomerism in the thiazole-acetamide linker?

- Methodological Answer :

- Variable Temperature NMR : Acquire spectra at 25°C and −40°C in DMSO-d6 to slow conformational exchange and resolve overlapping peaks .

- DFT Calculations : Optimize rotamer geometries at the B3LYP/6-31G* level and simulate NOE correlations using Gaussian 16. Match theoretical/experimental data to assign dominant conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.